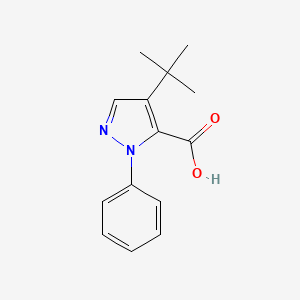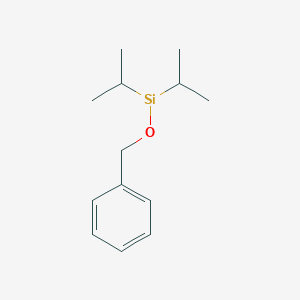
Benzyloxy(diisopropyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyloxy(diisopropyl)silane is an organosilicon compound with the molecular formula C₁₃H₂₂OSi. It is characterized by the presence of a benzyloxy group attached to a silicon atom, which is further bonded to two isopropyl groups.
准备方法
Synthetic Routes and Reaction Conditions: Benzyloxy(diisopropyl)silane can be synthesized through the reaction of benzyl alcohol with diisopropylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may involve continuous flow systems to optimize the reaction efficiency and scalability .
化学反应分析
Types of Reactions: Benzyloxy(diisopropyl)silane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction: The silicon-oxygen bond can be reduced using hydride donors such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
Benzyloxy(diisopropyl)silane has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its ability to enhance adhesion and durability
作用机制
The mechanism of action of benzyloxy(diisopropyl)silane involves the formation of stable siloxane bonds through the interaction of the silicon atom with various substrates. The benzyloxy group can participate in nucleophilic substitution reactions, while the isopropyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound .
相似化合物的比较
Phenylsilane: Contains a phenyl group instead of a benzyloxy group.
Trimethylsilylbenzyl ether: Similar structure but with trimethylsilyl instead of diisopropyl groups.
Diphenylsilane: Contains two phenyl groups attached to the silicon atom
Uniqueness: Benzyloxy(diisopropyl)silane is unique due to the combination of the benzyloxy group and diisopropyl groups, which confer specific reactivity and steric properties. This makes it particularly useful in selective organic transformations and as a precursor for the synthesis of complex organosilicon compounds .
属性
分子式 |
C13H21OSi |
|---|---|
分子量 |
221.39 g/mol |
InChI |
InChI=1S/C13H21OSi/c1-11(2)15(12(3)4)14-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 |
InChI 键 |
WAEAHEPPQZRABF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


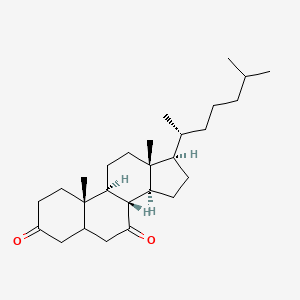
![1,1'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine](/img/structure/B14227221.png)
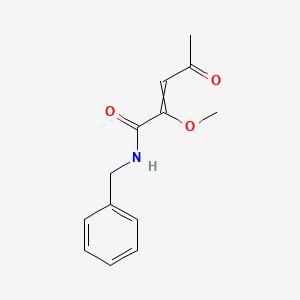
![3'-Deoxy-3'-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine](/img/structure/B14227238.png)
![2-{[6-(Azidomethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14227242.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl-](/img/structure/B14227250.png)
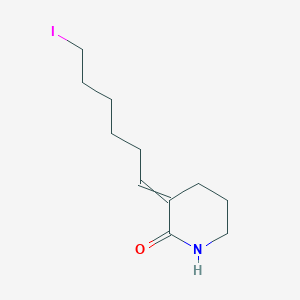
![10-[6-(2-Sulfanylethyl)naphthalen-2-yl]decane-1-thiol](/img/structure/B14227255.png)
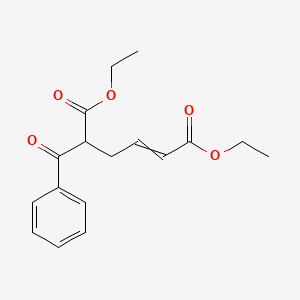
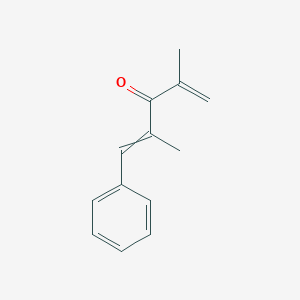
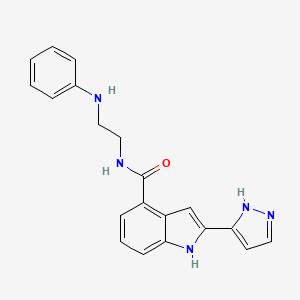
![2-{[Di(prop-2-en-1-yl)carbamothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B14227284.png)
![Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14227304.png)
